molecular formula C5H7NO2S B1526272 Cyclopropanesulfonyl-acetonitrile CAS No. 1349716-02-4

Cyclopropanesulfonyl-acetonitrile

Cat. No. B1526272
CAS RN: 1349716-02-4
M. Wt: 145.18 g/mol
InChI Key: VCXXULKHKGKURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanesulfonyl-acetonitrile, also known as 2-(cyclopropanesulfonyl)acetonitrile, is a chemical compound with the molecular formula C5H7NO2S . It has a molecular weight of 145.18 . The compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Phototrifluoromethylsulfenylation of Phenylcyclopropane : Cyclopropane derivatives, similar to Cyclopropanesulfonyl-acetonitrile, undergo unique reactions. For instance, the phototrifluoromethylsulfenylation of phenylcyclopropane in acetonitrile results in various compounds, showcasing the reactivity of cyclopropane derivatives under specific conditions (Munavalli et al., 1998).

  • Dipyrromethane Macrocycles Synthesis : this compound-related compounds have applications in synthesizing macrocyclic structures like diamidodipyrromethane, which exhibit high selectivity for certain anions. This has potential implications in areas like nuclear waste remediation (Sessler et al., 2004).

  • Cyclopropanation of Aryl Acetates and Acetonitriles : Research has developed methods for the cyclopropanation of aryl acetates and aryl acetonitriles using vinyl diphenyl sulfonium triflate salt, indicating the versatility of cyclopropane derivatives in organic synthesis (Zhou et al., 2018).

  • Electrosynthesis of Isothiazoles : this compound and its derivatives can be used in the electrosynthesis of sulfur-containing compounds, showcasing their utility in synthesizing structurally unique and potentially bioactive molecules (Kunugi et al., 1999).

  • Electrolyte Solvation in Lithium-Ion Batteries : Derivatives like (Phenylsulfonyl)acetonitrile have been investigated as high-voltage additives in lithium-ion batteries, showing the potential of cyclopropane derivatives in enhancing the performance of energy storage devices (Deng et al., 2019).

Safety and Hazards

Cyclopropanesulfonyl-acetonitrile should be handled with care. It is recommended to avoid contact with skin and eyes, and to use the compound only in well-ventilated areas .

Future Directions

While specific future directions for Cyclopropanesulfonyl-acetonitrile are not available, there is ongoing research into the use of acetonitrile in organic synthesis . This could potentially lead to new applications and synthesis methods for related compounds like this compound.

properties

IUPAC Name

2-cyclopropylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXXULKHKGKURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanesulfonyl-acetonitrile
Reactant of Route 2
Reactant of Route 2
Cyclopropanesulfonyl-acetonitrile
Reactant of Route 3
Reactant of Route 3
Cyclopropanesulfonyl-acetonitrile
Reactant of Route 4
Cyclopropanesulfonyl-acetonitrile
Reactant of Route 5
Cyclopropanesulfonyl-acetonitrile
Reactant of Route 6
Cyclopropanesulfonyl-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.